Zirconium(IV) fluoride hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zirconium(IV) fluoride hydrate is a compound with the linear formula ZrF4·xH2O . It is used as a zirconium source in oxygen-sensitive applications such as metal production . In combination with uranium salt, zirconium fluoride can be a component of fuel-coolant in molten salt reactors .

Synthesis Analysis

Zirconium(IV) fluoride hydrate can be synthesized via a wet oxidation method by using zirconium salt as an impregnating material . This process leads to an increase in the overall porosity, thermal stability, and oxidative functionality .Molecular Structure Analysis

Zirconium(IV) fluoride forms several hydrates. The trihydrate has the structure (μ−F)2[ZrF3(H20)3]2 .Chemical Reactions Analysis

Zirconium dioxide reacts with hydrogen fluoride and hydrofluoric acid to afford the anhydrous and monohydrates: ZrO2 + 4 HF → ZrF4 + 2 H2O . The reaction of Zr metal reacts at high temperatures with HF as well: Zr + 4 HF → ZrF4 + 2 H2 .Physical And Chemical Properties Analysis

Zirconium(IV) fluoride hydrate is a colorless, diamagnetic solid . It has a molecular weight of 167.22 (anhydrous basis) . The modification process increases the overall porosity and thermal stability .Wissenschaftliche Forschungsanwendungen

Zirconium(IV) complexed with hydrophilic polymers shows rapid adsorption and desorption of fluoride ions, suggesting its potential in water purification processes (Yuchi et al., 1994).

A novel hybrid material of Zirconium(IV)-ethylenediamine has demonstrated effective fluoride removal, achieving more than 99% removal and reaching adsorption equilibrium within 14 minutes (Swain et al., 2012).

Zirconium-carbon hybrid sorbents, when modified with oxalic acid, have shown enhanced fluoride adsorption, making them suitable for water treatment applications (Velazquez-Jimenez et al., 2014).

Zirconium(IV)-impregnated collagen fiber exhibits effective fluoride removal from aqueous solutions, with high adsorption capacity and the potential for regeneration (Liao & Shi, 2005).

Zirconium fluoride glass, used in optical fibers and other optical elements, forms hydrated zirconium fluorides in highly acidic fluoride solutions (Doremus et al., 1984).

Zirconium phosphate nanoflakes have been developed for efficient and rapid fluoride scavenging from water, showing potential for groundwater and acidic wastewater treatment (Zhang et al., 2017).

Zirconium(IV)-impregnated magnetic chitosan graphene oxide has been synthesized for fluoride removal, demonstrating a stable capacity for defluoridation and potential for wastewater pollution remediation (Liu et al., 2021).

The role of fluoride ions in the anodic oxidation of zirconium, affecting the stresses in the zirconium oxide anodic layer, has implications for material science and engineering (Archibald & Leach, 1977).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tetrafluorozirconium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.H2O.Zr/h4*1H;1H2;/q;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORLMDNEWNWWBP-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

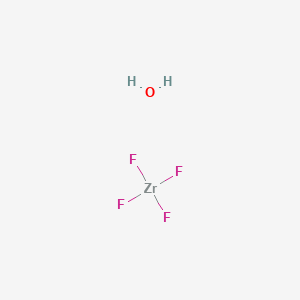

O.F[Zr](F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H2OZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium(IV) fluoride hydrate | |

CAS RN |

15298-38-1 |

Source

|

| Record name | Zirconium(IV) fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)